molecular formula C35H27N3O2 B3035050 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine CAS No. 292625-77-5

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

Cat. No. B3035050
CAS RN: 292625-77-5
M. Wt: 521.6 g/mol
InChI Key: SMYDLHVQRYQCDL-UYEZAFAQSA-N
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Description

Catalytic Hydrogenation Activity and Electronic Structure

The bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex demonstrates significant catalytic activity for hydrogenation of alkenes, positioning it as one of the most active cobalt hydrogenation catalysts known. The cobalt hydride complex formed by hydrogenation exhibits unique reactivity, including metal hydride migration to the pyridine ring. Structural, spectroscopic, and computational studies confirm the presence of bis(arylimidazol-2-ylidene)pyridine radicals in reduced cobalt chemistry, with spin density calculations indicating localization on the pyridine ring .

Self-Assembly and Luminescence of Metallogels

The synthesis of new 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands leads to the formation of a luminescent europium complex and a red luminescent healable metallogel. The self-assembly behavior of these ligands with Eu(III) ions results in complexes that exhibit strong luminescence properties, which were studied in both solution and solid state .

Vanadium (III) Complex as a Catalyst for Ethylene Polymerization

A new vanadium (III) complex using the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine has been synthesized and characterized. This complex shows high catalytic activity for ethylene polymerization at ambient temperature, producing highly linear polyethylene with high molecular weight. The effect of substituents on the pyrazolyl rings on polymerization was also explored .

Spin-Transitions in Iron(II) Complexes

Iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines exhibit thermal and light-induced spin-transitions. The influence of polymorphism on these spin-crossover compounds is significant, with different polymorphs showing varying degrees of cooperativity and transition temperatures. The LIESST effect is observed in all compounds, with photoconversions of 40-100% .

Self-Assembly with Pyridine and Triazole Ligands

A "click" ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, was synthesized and its coordination chemistry with silver(I) and iron(II) ions was examined. The ligand forms discrete complexes in solution but crystallizes as coordination polymers. The iron(II) complex undergoes a spin-crossover in solution .

Novel Polyimides Derived from Pyridine Dianhydride

A novel pyridine-containing aromatic dianhydride monomer was synthesized and used to prepare a series of new polyimides. These polyimides exhibit good solubility, thermal stability, and mechanical properties, along with low dielectric constants, making them suitable for various applications .

Heteroleptic Iron(II) Complexes of Chiral Pyridine Ligands

Heteroleptic iron(II) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine and 2,6-bis(thiazolin-2-yl)pyridine ligands were synthesized. These complexes exhibit thermal spin-crossover in solution, with the spin states correlating well with gas phase DFT calculations. The interplay of two different ligands on the metal ion spin state is crucial for the observed properties .

Electrochemical Properties of Pyridine Derivatives

2,6-Bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines were synthesized and their structures confirmed by various spectroscopic methods. Their electrochemical behavior was studied, showing high ionization potentials and good affinity, which could be relevant for electronic applications .

Cobalt(II)-Mediated Synthesis and Coordination Behavior

The oxidative cyclization of a pyridine compound through cobalt(II) coordination led to the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine. Structural analysis and coordination behavior studies indicate stabilizing interactions in the molecule, which are of interest for supramolecular associations .

Lanthanide-Based Catalysts of Enantioselective Reactions

A new pyridine-2,6-bis(oxazoline) was synthesized and used to create lanthanide-based catalysts for enantioselective reactions. These catalysts exhibit very good enantioselectivity, and the ability to obtain opposite enantiomers by changing the lanthanide cation. NMR spectra of La-based complexes provide insights into the enantioselectivity .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Application

  • Research has explored the use of 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine in the development of organic light-emitting diodes (OLEDs). These compounds, including derivatives of this chemical, show potential as organic light-emitting materials due to their suitable absorption and emission properties in the blue light waveband, indicating their usefulness in OLEDs (Hong-bin, 2010).

Metal Complex Formation and Spin State

  • This compound is known for its ability to form heteroleptic iron(II) complexes. Such complexes have been found to exhibit thermal spin-crossover in solution. The spin states of these complexes can be influenced by the ligands' σ-basicities and π-acidities, highlighting its importance in coordination chemistry and materials science (Shahid et al., 2022).

Catalysis in Chemical Reactions

  • This chemical has been utilized as a ligand in ruthenium catalyzed transfer hydrogenation reactions. Its application in this context is significant for its role in catalyzing reactions under mild conditions, demonstrating its utility in synthetic chemistry (AhmetCet & Dayan, 2009).

Enhancement of Luminescence Lifetimes

  • Studies have shown that this compound, when used in mononuclear ruthenium(II)-terpyridine complexes, can significantly enhance luminescence lifetimes. This finding is pivotal for applications in photochemistry and sensor technology (Duati et al., 2003).

Extraction of Americium(III)

  • Research involving new tridentate nitrogen heterocyclic reagents, including derivatives of 2,6-bis(oxazolin-2-yl)pyridine, have shown effectiveness in separating americium(III) from other elements, which is crucial in nuclear waste management and environmental chemistry (Hudson et al., 2006).

Ethylene Polymerization

  • The compound has been used in creating vanadium (III) complexes that act as catalysts for ethylene polymerization. This application is significant in the field of polymer science and industrial chemistry (Abbo & Titinchi, 2013).

Molecular Synthesis and Characterization

  • It has also been involved in the synthesis and characterization of iron(II) and cobalt(II) complexes. These studies contribute to our understanding of the molecular structure and properties of metal complexes in coordination chemistry (Nikovskii et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

(4S,5R)-2-[6-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDLHVQRYQCDL-UYEZAFAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

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